molecular formula C10H10Cl2O B1346664 4-(3,4-Dichlorophenyl)butan-2-one CAS No. 42160-40-7

4-(3,4-Dichlorophenyl)butan-2-one

Cat. No. B1346664
CAS RN: 42160-40-7
M. Wt: 217.09 g/mol
InChI Key: RXNXKXOMYIFHQK-UHFFFAOYSA-N
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Description

“4-(3,4-Dichlorophenyl)butan-2-one” is an organic compound with the molecular formula C10H10Cl2O . It has a molecular weight of 217.09 . It is also known as Dichloromethylenedione or DCD.


Synthesis Analysis

The synthesis of this compound has been reported in several studies . For instance, one study reported the synthesis of a similar compound, 4-(3,4-dichlorophenyl)-2-(3,4,5-trimethoxy-benzylidene)-3,4-dihydro-naphthalen-1(2H)-one, using three different methods: conventional, microwave (MW) irradiation with solvent, and MW irradiation without solvent . Another study reported the synthesis of 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one using anthranilic acid and 3,4-dichlorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of “4-(3,4-Dichlorophenyl)butan-2-one” can be represented by the InChI code: 1S/C10H10Cl2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-6H,2-3H2,1H3 . The compound has a complex structure with multiple functional groups, including a ketone group and a dichlorophenyl group .


Physical And Chemical Properties Analysis

“4-(3,4-Dichlorophenyl)butan-2-one” is a powder at room temperature . It has a molecular weight of 217.09 g/mol . The compound has a topological polar surface area of 17.1 Ų and a complexity of 213 .

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of related compounds, like cyproconazole, which share structural similarities with 4-(3,4-Dichlorophenyl)butan-2-one, has been studied, providing insights into the molecular interactions and hydrogen bonding patterns within these molecules (Kang et al., 2015).

Anti-Inflammatory Activity

  • Analogous compounds, such as 4-(6-Methoxy-2-naphthyl)butan-2-one, have been investigated for their anti-inflammatory properties, highlighting the potential therapeutic applications of related molecular structures (Goudie et al., 1978).

Reductive Arylation

  • Studies involving the reductive arylation of electron-deficient olefins, including compounds like 4-(4-chlorophenyl)butan-2-one, are crucial in understanding the chemical reactivity and potential synthetic applications of these molecules (Citterio, 2003).

Anticancer Activity

  • Research on compounds structurally related to 4-(3,4-Dichlorophenyl)butan-2-one, such as SYA013 analogs, has shown potential in inhibiting cancer cell lines, indicating the possible use of similar compounds in anticancer therapies (Asong et al., 2019).

Solubility and Physical Properties

  • The solubility of 4-(3,4-dichlorophenyl)-1-tetralone, a compound with a close structural relationship to 4-(3,4-Dichlorophenyl)butan-2-one, in various solvents has been extensively studied, providing essential data for the purification process of these compounds (Wang et al., 2008; Li et al., 2007).

Spectroscopic and Structural Investigations

  • Research on chalcone derivatives structurally related to 4-(3,4-Dichlorophenyl)butan-2-one, such as (2E)-1-(4-2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, has been conducted to understand their crystal structures and intermolecular interactions, which could be relevant for similar compounds (Salian et al., 2018).

Safety And Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

4-(3,4-dichlorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNXKXOMYIFHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640551
Record name 4-(3,4-Dichlorophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)butan-2-one

CAS RN

42160-40-7
Record name 4-(3,4-Dichlorophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A microwave vial was charged with palladium acetate (0.165 g, 0.733 mmol), 1,2-dichloro-4-iodobenzene (2.00 g, 7.33 mmol), but-3-en-2-ol (0.793 g, 11.0 mmol), tetrabutylammonium chloride, hydrate (2.17 g, 7.33 mmol), and sodium bicarbonate (1.539 g, 18.32 mmol). DMF (5 mL) was added via syringe and the reaction mixture was degassed three times. The mixture was heated at 60° C. for 16 h. The reaction mixture was allowed to cool to room temperature, and diluted with ether. The organic layer was washed with water, separated, dried with MgSO4, filtered and concentrated. The crude residue was purified by silica gel chromatography with an eluant of 10% ethyl acetate/hexanes to afford the desired product Intermediate 4A (1.4 g, 6.5 mmol, 88% yield). LC-MS (ESI) m/z 216.9 (M+H), RT=2.01 min (Method B).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.793 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrate
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
1.539 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.165 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

At 0° C. to a solution of 3-(3,4-dichlorophenyl)-N-methoxy-N-methylpropanamide (569 mg, 2.17 mmol) in ether (10 mL) was added drop wise methyl magnesium bromide (2.17 mL, 6.51 mmol) and the solution was stirred at 0° C. for 1 h. The reaction mixture was allowed to warm up to rt and stirred for 18 h. The reaction mixture was cooled to 0° C. and brine was added to quench the reaction. The aqueous layer was extracted with DCM three times. The combined organic layers were dried over MgSO4, filtered and concentrated. The residue was purified by ISCO chromatography (EtOAc/Hexanes 0-50% over 20 min, column 40 g, flow rate 40 mL/min) to give Intermediate 15B (292 mg, 1.34 mmol, 62.0% yield) as a yellow oil. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.15 (3H, s), 2.75 (2H, t, J=6.9 Hz), 2.80-2.90 (2H, m), 7.02 (1H, dd, J=8.2, 2.2 Hz), 7.28 (1H, d, J=2.2 Hz), 7.33 (1H, d, J=8.2 Hz).
Quantity
569 mg
Type
reactant
Reaction Step One
Quantity
2.17 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Kumar, S Singh, V Kumar, SS Chimni - Organic & Biomolecular …, 2011 - pubs.rsc.org
A new series of water compatible primary-tertiary diamine catalysts derived from natural primary amino acids bearing a hydrophobic side chain have been synthesized. These new …
Number of citations: 45 pubs.rsc.org

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